

8-Aminoxanthine chemical structure and stereochemistry

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An In-depth Technical Guide to 8-Aminoxanthine: Chemical Structure and Stereochemistry

Introduction

8-Aminoxanthine is a purine derivative that belongs to the xanthine family of compounds. Xanthines and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **8-aminoxanthine**.

Chemical Structure and Identifiers

8-Aminoxanthine is a heterocyclic organic compound with a purine backbone. It is characterized by an amino group substituted at the 8-position of the xanthine core. The systematic and standardized identifiers for **8-aminoxanthine** are summarized in the table below.



Identifier	Value
IUPAC Name	8-amino-3,7-dihydropurine-2,6-dione[1]
Molecular Formula	C5H5N5O2[1][2]
CAS Number	5461-03-0[1]
SMILES	C12C(=NC(=N1)N)NC(=O)NC2=O[1][2]
InChI	InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h1H,(H4,6,7,8,9,10,11,12)[1][2]
InChlKey	PMFRALVQKDUCKL-UHFFFAOYSA-N[1][2]
Synonyms	8-amino-2,6-dihydroxypurine, NSC-23588[1][3]

Stereochemistry

The core structure of **8-aminoxanthine** is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically arises from a carbon atom bonded to four different substituents. In the case of **8-aminoxanthine**, no such asymmetric carbon atom is present in its purine ring system. Therefore, the molecule is achiral and does not exhibit optical activity. While some databases may label it as racemic, this is likely an error or refers to a specific derivative, as the parent compound has no defined stereocenters.[2]

Physicochemical Properties

The physicochemical properties of **8-aminoxanthine** are crucial for understanding its behavior in biological systems and for its application in drug development. The key computed properties are summarized in the following table.



Property	Value
Molecular Weight	167.13 g/mol [1][2]
Exact Mass	167.04432442 Da[1][3]
XLogP3	-1.9[1]
Hydrogen Bond Donor Count	4[3]
Hydrogen Bond Acceptor Count	4[3]
Topological Polar Surface Area	113 Ų[3]
Heavy Atom Count	12[3]
Complexity	242[3]
Covalently-Bonded Unit Count	1[3]

Experimental Protocols Synthesis of 8-Substituted Xanthines

The synthesis of 8-substituted xanthines, including **8-aminoxanthine**, often starts from 5,6-diaminouracil derivatives. A general synthetic approach involves the following steps:

- Amide Formation: 5,6-diamino-1,3-dialkyluracil is reacted with a suitable carboxylic acid in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) to form an intermediate amide.[4][5]
- Ring Closure (Cyclization): The resulting amide intermediate is then cyclized to form the xanthine ring system. This is typically achieved by heating the intermediate with an aqueous solution of a base, such as sodium hydroxide (NaOH).[4][6]
- Functional Group Interconversion: To obtain **8-aminoxanthine**, a precursor with a suitable leaving group at the 8-position, such as 8-bromoxanthine, can be reacted with an amino source. For instance, boiling 8-bromoxanthine derivatives with primary amines can lead to the formation of the corresponding 8-amino-substituted xanthines.[7]

A generalized workflow for the synthesis of 8-substituted xanthines is depicted below.



Caption: Generalized workflow for the synthesis of 8-substituted xanthines.

Analytical Methods

Several analytical techniques are available for the characterization and quantification of xanthine derivatives in various matrices, including pharmaceutical formulations and biological fluids.[8][9]

- High-Performance Liquid Chromatography (HPLC): This is a widely used method for the separation and quantification of xanthine derivatives.[8] A typical HPLC method would involve:
 - Stationary Phase: A C18 reversed-phase column.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol).[8]
 - Detection: UV-Vis spectrophotometry at a wavelength where the analyte shows maximum absorbance.
- Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative analysis and purity assessment of **8-aminoxanthine**.[9]
- Mass Spectrometry (MS): When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of the compound.[8]

Metabolic Pathways

In vivo, **8-aminoxanthine** can be synthesized from the naturally occurring molecule 8-nitroguanosine through two distinct biochemical pathways.[10] These pathways have been explored in rats and involve several enzymatic steps.

The two proposed biosynthetic pathways for **8-aminoxanthine** are:

 Pathway 1: 8-nitroguanosine is first converted to 8-aminoguanosine, which is then metabolized to 8-aminoguanine (a tautomer of 8-aminoxanthine).[10]



 Pathway 2: 8-nitroguanosine is converted to 8-nitroguanine by the action of purine nucleoside phosphorylase (PNPase). 8-nitroguanine is subsequently reduced to 8aminoguanine.[10]

The following diagram illustrates these two metabolic routes leading to the formation of **8-aminoxanthine**.

Caption: Metabolic pathways for the biosynthesis of **8-aminoxanthine**.

Conclusion

8-Aminoxanthine is an achiral purine derivative with well-defined chemical and physical properties. Its synthesis can be achieved through established methods for 8-substituted xanthines, and its analysis is amenable to standard chromatographic techniques. The elucidation of its biosynthetic pathways from 8-nitroguanosine provides valuable insights into its endogenous formation. This technical guide serves as a foundational resource for researchers and scientists working with **8-aminoxanthine** and other xanthine derivatives in the context of drug discovery and development.

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